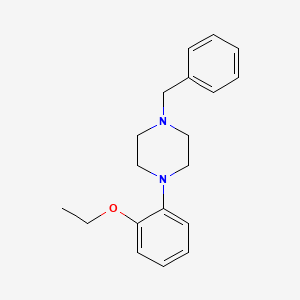![molecular formula C16H27NO B4925652 N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
N-[3-(2-isopropylphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IPPB is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It was first synthesized by researchers at the University of California, Los Angeles, in the early 2000s. Since then, it has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
IPPB acts by binding to beta-adrenergic receptors in the body, which are found in various tissues including the lungs, heart, and blood vessels. By binding to these receptors, IPPB causes the relaxation of smooth muscle, which leads to bronchodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPPB include bronchodilation, increased heart rate, and increased blood flow. These effects are mediated by the activation of beta-adrenergic receptors in the body. IPPB has also been shown to have anti-inflammatory properties, which may be useful in the treatment of respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of IPPB is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, its bronchodilator properties make it a useful tool for studying respiratory physiology. However, one limitation is that its effects on the body are not well understood, and further research is needed to fully elucidate its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on IPPB. One area of interest is its potential use in the treatment of respiratory diseases such as asthma and COPD. Additionally, its potential as a plant growth regulator and insecticide make it an attractive target for research in agriculture and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
In conclusion, IPPB is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have bronchodilator properties and anti-inflammatory properties. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that IPPB is a promising compound that has the potential to make significant contributions to various fields.
Synthesemethoden
The synthesis of IPPB involves the reaction of 2-isopropylphenol with 3-bromopropylamine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
IPPB has been studied for its potential applications in various fields. In medicine, it has been shown to have bronchodilator properties and may be useful in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, it has been studied for its potential use as a plant growth regulator and as a means of increasing crop yield. In environmental science, it has been studied for its potential use as a means of controlling insect populations.
Eigenschaften
IUPAC Name |
N-[3-(2-propan-2-ylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-12-8-13-18-16-10-7-6-9-15(16)14(2)3/h6-7,9-10,14,17H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVONGHOAXOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-propan-2-ylphenoxy)propyl]butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)
![N'-(3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzylidene)-4-methoxybenzenesulfonohydrazide](/img/structure/B4925574.png)
![ethyl 1-(4-hydroxy-2-methoxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925575.png)


![N-(4-ethylbenzyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925607.png)
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4925609.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-phthalazinone trifluoroacetate](/img/structure/B4925629.png)
![N-benzyl-1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4925632.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)